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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

Get Quote

CAS No: 120890-75-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Executive Summary & Structural Architecture
This guide provides a definitive technical framework for the vibrational analysis of 2-Bromo-5-
ethoxybenzoic acid, a critical halogenated building block in medicinal chemistry. Often

employed as a scaffold in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g.,

urolithin derivatives, kinase inhibitors), the purity of this intermediate is paramount.

Infrared (IR) spectroscopy serves as the primary rapid-screening tool to validate three critical

structural integrity markers:

Carboxylic Acid Functionality: Confirmation of the protonated state (vs. carboxylate salt).

Ether Linkage: Verification of the 5-ethoxy substituent integrity.

Halogenation Status: Indirect confirmation of the 2-bromo substitution via aromatic ring mode

perturbations.
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Molecular Connectivity & Vibrational Nodes
The following diagram maps the core functional groups to their expected vibrational domains.
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Figure 1: Functional group mapping to vibrational spectroscopy zones for CAS 120890-75-7.

Experimental Methodology
To ensure high-fidelity spectral acquisition, the following protocol is recommended. This

minimizes artifacts caused by moisture (hygroscopicity of the acid) or polymorphism.

Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion

exchange (formation of K+ salts) and moisture bands.

Crystal Material: Diamond or ZnSe (Zinc Selenide).

Sample State: Solid crystalline powder.

Pre-treatment: Vacuum dry at 40°C for 2 hours if broad O-H water bands (>3400 cm⁻¹)

obscure the carboxylic O-H stretch.
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Instrument Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Range: 4000 cm⁻¹ to 400 cm⁻¹ (Mid-IR).

Spectral Interpretation & Band Assignment
The IR spectrum of 2-Bromo-5-ethoxybenzoic acid is characterized by the interplay between

the electron-withdrawing acid/bromine groups and the electron-donating ethoxy group.

A. The High-Frequency Region (4000 – 2500 cm⁻¹)
This region validates the presence of the carboxylic acid and differentiates the ethoxy chain

from the aromatic core.

O-H Stretching (Acid Dimer):

Position: 2500 – 3300 cm⁻¹ (Very broad, medium intensity).

Mechanism: Strong intermolecular hydrogen bonding forms cyclic dimers. This band often

overlaps the C-H stretching region.

Diagnostic: A "fermi resonance" shoulder may appear near 2600-2700 cm⁻¹, characteristic

of carboxylic acid dimers.

C-H Stretching (Aromatic vs. Aliphatic):

Aromatic ν(C-H): 3000 – 3100 cm⁻¹. Weak, sharp spikes on the shoulder of the O-H band.

Aliphatic ν(C-H) (Ethoxy Group): 2850 – 2980 cm⁻¹.

Differentiation: Unlike 2-bromobenzoic acid, the 5-ethoxy analog will show distinct

bands here (asymmetric and symmetric -CH₂- and -CH₃ stretches). This is a key purity

marker against de-alkylated impurities (e.g., 2-bromo-5-hydroxybenzoic acid).
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B. The Double Bond Region (1800 – 1500 cm⁻¹)
The "heartbeat" of the molecule.

C=O Stretching (Carbonyl):

Position: 1680 – 1715 cm⁻¹ (Strong).

Shift Analysis: The 2-bromo substituent (ortho) exerts a steric effect that may twist the

carboxyl group out of planarity, potentially raising the frequency slightly compared to

unsubstituted benzoic acid. However, the electron-donating 5-ethoxy group (para to the Br,

meta to COOH) stabilizes the ring. Expect the band to center near 1690-1700 cm⁻¹ for the

dimer.

Note: If the band appears >1730 cm⁻¹, suspect monomeric species (dilute solution) or

ester impurities.

C=C Aromatic Ring Stretching:

Position: 1570 – 1600 cm⁻¹ and 1450 – 1500 cm⁻¹.

Pattern: The asymmetry caused by 1,2,5-substitution enhances the intensity of these ring

modes compared to symmetric benzenes.

C. The Fingerprint Region (1500 – 400 cm⁻¹)
This region provides the unique identification of the substitution pattern.

C-O Stretching (Mixed Modes):

Aryl-Alkyl Ether (Ar-O-CH₂-): The ethoxy group displays a strong asymmetric stretching

band near 1230 – 1270 cm⁻¹.

Acid C-O Stretch: Coupled with O-H in-plane bending, usually found at 1280 – 1320 cm⁻¹.

Differentiation: Look for the symmetric ether stretch near 1020 – 1050 cm⁻¹.

C-Br Stretching:
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Position: 500 – 700 cm⁻¹.

Assignment: Halogen-carbon bonds are heavy and vibrate at low frequencies. While often

obscured, a band in the 600-650 cm⁻¹ range is consistent with aromatic bromides.

Out-of-Plane (OOP) Bending:

1,2,5-Substitution Pattern: This specific substitution (2 adjacent hydrogens, 1 isolated

hydrogen) typically yields:

One strong band ~800-860 cm⁻¹ (2 adjacent H's at C3, C4).

One medium band ~860-900 cm⁻¹ (Isolated H at C6).

Summary of Assignments (Reference Table)
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Functional
Group

Mode
Frequency
(cm⁻¹)

Intensity
Diagnostic
Note

Carboxylic Acid ν(O-H) 2500 – 3300 Broad, Med
Centered ~3000;

indicates dimer.

Alkane (Ethoxy) ν(C-H) 2850 – 2980 Sharp, Med

Distinguishes

from non-

alkylated

analogs.

Carboxylic Acid ν(C=O) 1680 – 1710 Strong

Primary ID band.

Shifts if salt

forms.

Aromatic Ring ν(C=C) 1575 – 1600 Med
Ring conjugation

marker.

Ether (Ar-O-R) ν(C-O) asym 1230 – 1260 Strong
Confirms 5-

ethoxy presence.

Ether (Ar-O-R) ν(C-O) sym 1020 – 1050 Med
Secondary ether

confirmation.

Aromatic C-H δ(C-H) OOP 800 – 860 Strong

Confirms 1,2,5-

substitution

pattern.

Aryl Bromide ν(C-Br) 550 – 650 Weak/Med

Heavy atom

stretch;

fingerprint only.

Quality Control Workflow
Use the following logic flow to validate incoming raw material batches.
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Figure 2: Logical decision tree for spectral validation of 2-Bromo-5-ethoxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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